molecular formula C11H8N4O4 B14161741 N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine CAS No. 304474-66-6

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B14161741
CAS No.: 304474-66-6
M. Wt: 260.21 g/mol
InChI Key: NUWCYVCWCZBGOO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a complex organic compound that features a furan ring, a nitro group, and a benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the reaction of furan-2-ylmethylamine with 4-nitro-2,1,3-benzoxadiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method uses microwave radiation to heat the reaction mixture, significantly reducing reaction times and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety, which can be used in imaging and diagnostic applications.

    Medicine: Explored for its potential antimicrobial and anticancer properties, leveraging the nitro group’s reactivity.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxadiazole moiety can interact with biological macromolecules, making it useful as a fluorescent probe .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the presence of both a nitro group and a benzoxadiazole ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

304474-66-6

Molecular Formula

C11H8N4O4

Molecular Weight

260.21 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

InChI

InChI=1S/C11H8N4O4/c16-15(17)11-9(12-6-7-2-1-5-18-7)4-3-8-10(11)14-19-13-8/h1-5,12H,6H2

InChI Key

NUWCYVCWCZBGOO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=C(C3=NON=C3C=C2)[N+](=O)[O-]

solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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